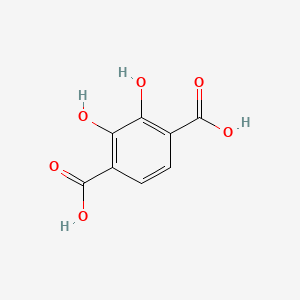

2,3-Dihydroxyterephthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLSHRJUBRUKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173556 | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-72-2 | |

| Record name | 2,3-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19829-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxyterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S7RAD6FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyterephthalic acid (2,3-DHTA), a functionalized aromatic dicarboxylic acid, is a molecule of significant scientific interest. Its unique substitution pattern, featuring adjacent hydroxyl groups and para-positioned carboxylic acids, imparts specific chemical properties that make it a valuable building block in several advanced applications. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of 2,3-DHTA, offering field-proven insights and detailed methodologies to support its application in materials science, polymer chemistry, and pharmaceutical development.[1][2][3] As an important intermediate, the quality and purity of 2,3-DHTA are paramount, directly influencing the outcomes of subsequent synthetic endeavors.[3]

Introduction to this compound: Structure and Significance

This compound, systematically named 2,3-dihydroxybenzene-1,4-dicarboxylic acid, is an organic compound with the molecular formula C₈H₆O₆.[1][4] Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, and two hydroxyl groups at positions 2 and 3. This arrangement allows for a wide range of chemical modifications, making it a versatile precursor.[3]

The primary applications of 2,3-DHTA stem from its role as a monomer and a molecular linker. It is utilized as an intermediate in the synthesis of specialized polyesters and polycarbonates.[1] Furthermore, its structural motifs are highly sought after in the design of metal-organic frameworks (MOFs), where the carboxylic acid and hydroxyl groups can coordinate with metal ions to form porous, crystalline structures with applications in gas storage and catalysis.[5] In the pharmaceutical sector, the compound serves as a crucial starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19829-72-2 | [2][6] |

| Molecular Formula | C₈H₆O₆ | [1][4] |

| Molecular Weight | 198.13 g/mol | [1][4] |

| IUPAC Name | This compound | [7][8] |

| Appearance | Light yellow solid | [9] |

| Topological Polar Surface Area | 115 Ų | [7][9] |

| Hydrogen Bond Donors | 4 | [9] |

| Hydrogen Bond Acceptors | 6 | [9] |

| InChI Key | OHLSHRJUBRUKAN-UHFFFAOYSA-N | [1][6] |

Synthesis Pathway and Experimental Protocol

While various synthetic routes exist for hydroxylated benzoic acids, a common and effective strategy involves the nucleophilic substitution of a halogenated precursor. The following section details a conceptual pathway for the synthesis of 2,3-DHTA, based on established principles of aromatic chemistry, analogous to methods used for related isomers like 2,5-dihydroxyterephthalic acid.[10]

Conceptual Synthesis: Hydrolysis of 2,3-Dihaloterephthalic Acid

The core of this proposed synthesis is the copper-catalyzed hydrolysis of a 2,3-dihaloterephthalic acid precursor (e.g., 2,3-dibromoterephthalic acid) in an aqueous basic solution. The presence of a copper catalyst is crucial for facilitating the nucleophilic substitution of the aryl halides, which are typically unreactive under standard conditions.

Caption: Proposed reaction pathway for 2,3-DHTA synthesis.

Rationale of Experimental Choices

-

Precursor: 2,3-Dihaloterephthalic acid is selected due to the established chemistry of nucleophilic aromatic substitution on halogenated rings. Bromo-derivatives often provide a good balance of reactivity and stability.

-

Base (NaOH): A strong base like sodium hydroxide is required to deprotonate the carboxylic acids, forming a water-soluble salt, and to act as the nucleophile (hydroxide ion) for the substitution reaction.

-

Catalyst (Copper): Copper catalysis is a well-documented method for promoting hydroxylation of aryl halides, proceeding through a mechanism that lowers the activation energy for the substitution.

-

Acidification (HCl): After the reaction, the product exists as a sodium salt. Acidification with a strong mineral acid like HCl is necessary to protonate the carboxylate and phenoxide groups, causing the final this compound product to precipitate out of the aqueous solution.[11]

Detailed Experimental Protocol

Note: This is a representative protocol and may require optimization for yield and purity.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-dibromoterephthalic acid (1 equivalent), an aqueous solution of sodium hydroxide (4-5 equivalents in water), and a catalytic amount of copper(I) oxide or copper powder (e.g., 5-10 mol%).

-

Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress should be monitored using a suitable technique, such as HPLC, until the starting material is consumed. This may take several hours to complete.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper catalyst.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid while stirring until the solution becomes strongly acidic (pH 1-2). A light-yellow precipitate should form.[9]

-

-

Purification:

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

For further purification, recrystallize the solid from a suitable solvent system (e.g., water or an ethanol/water mixture).

-

Dry the purified crystals under vacuum to yield this compound. Purity should be assessed via HPLC and NMR. Commercial grades typically exceed 95-97% purity.[1][5][8]

-

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of the synthesized 2,3-DHTA is critical. A multi-technique approach is necessary for unambiguous characterization.

Caption: Integrated workflow for the characterization of 2,3-DHTA.

Spectroscopic and Chromatographic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets due to coupling. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, the positions of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the four unique aromatic carbons (two protonated, two substituted) and a signal for the carboxylic acid carbon. The chemical shifts will be influenced by the electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups.[1]

-

O-H Stretch: A broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the overlapping stretches of the carboxylic acid and hydroxyl O-H groups.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 198.0164 g/mol .[7][9] Common fragments observed in GC-MS analysis include peaks at m/z 180 (loss of H₂O) and 162 (loss of 2H₂O).[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reverse-phase method using a C18 column is typically employed.[6]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is effective for separation.[6]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring allows for quantification of the main peak and any impurities.

-

Thermal and Structural Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information on the thermal stability, melting point, and decomposition behavior of the material.[12][13]

-

TGA: A TGA thermogram, typically run under an inert nitrogen atmosphere, will show the temperature at which the compound begins to decompose. For terephthalic acid and its derivatives, mass loss can sometimes be associated with sublimation before decomposition.[14]

-

DSC: The DSC curve reveals thermal transitions. An endothermic peak would indicate melting, while exothermic peaks typically correspond to decomposition.[15] Simultaneous TGA-DSC analysis is highly informative, as it can distinguish between melting (an endotherm with no mass loss) and decomposition (which involves mass loss).[16]

-

Safety, Handling, and Storage

-

Hazard Identification: this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8] It should be protected from light and moisture and kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][8]

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis and characterization of this compound. By understanding the rationale behind the synthetic methodology and employing a robust, multi-technique characterization workflow, researchers can confidently produce and validate this valuable chemical intermediate. The protocols and insights provided herein are designed to empower scientists in drug discovery, materials science, and polymer chemistry to leverage the unique properties of 2,3-DHTA in their innovative research and development efforts.

References

- 1. 2,3-Dihydroxy-terephthalic acid | CymitQuimica [cymitquimica.com]

- 2. This compound CAS No.:19829-72-2 - Ruixibiotech [ruixibiotech.com]

- 3. nbinno.com [nbinno.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | C8H6O6 | CID 88273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 19829-72-2 [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 13. web.abo.fi [web.abo.fi]

- 14. researchgate.net [researchgate.net]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. iitk.ac.in [iitk.ac.in]

- 17. journals.iucr.org [journals.iucr.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of 2,3-Dihydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Fingerprint of a Versatile Building Block

2,3-Dihydroxyterephthalic acid, a seemingly simple aromatic dicarboxylic acid, holds significant potential in the realms of materials science and drug development. Its unique structural features—a rigid benzene core functionalized with both carboxylic acid and vicinal hydroxyl groups—make it an exceptional chelating agent and a versatile precursor for the synthesis of advanced materials such as metal-organic frameworks (MOFs).[1][2] Understanding the intricate details of its spectroscopic properties is paramount for its effective utilization, enabling researchers to probe its interactions, monitor its purity, and predict its behavior in various chemical environments. This guide, designed for the discerning scientist, provides a comprehensive exploration of the spectroscopic characteristics of this compound, moving beyond a mere cataloging of data to offer insights into the underlying principles and practical experimental considerations.

Foundational Knowledge: Synthesis and Purification

A prerequisite to any spectroscopic investigation is the availability of a pure sample. The synthesis of this compound can be approached through several routes, with the Kolbe-Schmitt reaction of catechol being a prominent method.[3] An improved, large-scale synthesis has been developed to enhance yield and purity, which is crucial for obtaining clean and interpretable spectroscopic data.[3][4]

Experimental Protocol: Synthesis of this compound via the Kolbe-Schmitt Reaction[3]

This protocol outlines a general approach for the synthesis. For large-scale production, specific optimizations regarding pressure and temperature may be necessary.

Materials:

-

Catechol

-

Potassium bicarbonate

-

Carbon dioxide (high pressure)

-

Hydrochloric acid (concentrated)

-

Water (deionized)

-

Methanol

Procedure:

-

In a high-pressure autoclave, combine catechol and potassium bicarbonate.

-

Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 0.3 MPa).[3]

-

Heat the mixture to the reaction temperature (e.g., 150-200°C) and maintain for a specified duration with constant stirring.[5]

-

After cooling, cautiously vent the autoclave.

-

Dissolve the solid residue in water.

-

Acidify the solution with concentrated hydrochloric acid until precipitation is complete.

-

Collect the crude this compound by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as a methanol/water mixture.

-

Dry the purified crystals under vacuum.

Trustworthiness through Self-Validation: The purity of the synthesized this compound should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[6] The spectroscopic methods detailed in the subsequent sections will serve as a further validation of the product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct reflection of the molecule's symmetry. In a typical deuterated solvent like DMSO-d₆, the following key signals are expected:

-

Aromatic Protons (H-5, H-6): Due to the molecule's symmetry, the two protons on the benzene ring are chemically equivalent. They will appear as a singlet. The chemical shift of these protons is influenced by the electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl groups.

-

Hydroxyl Protons (-OH): The two hydroxyl protons are also equivalent and will typically present as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Carboxylic Acid Protons (-COOH): The two carboxylic acid protons are equivalent and will appear as a very broad singlet at a downfield chemical shift, often above 10 ppm. This significant downfield shift is characteristic of acidic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. For this compound, four distinct carbon signals are anticipated in a proton-decoupled spectrum:

-

Carboxylic Carbons (-COOH): A single resonance in the downfield region (typically >165 ppm) corresponding to the two equivalent carboxylic acid carbons.

-

Hydroxylated Aromatic Carbons (C-2, C-3): A single peak representing the two equivalent carbons directly attached to the hydroxyl groups.

-

Carboxylated Aromatic Carbons (C-1, C-4): A single signal for the two equivalent carbons bonded to the carboxylic acid groups.

-

Protonated Aromatic Carbons (C-5, C-6): A single peak corresponding to the two equivalent carbons bearing hydrogen atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -COOH | ~168 |

| C-2, C-3 (-OH) | ~148 |

| C-1, C-4 (-COOH) | ~120 |

| C-5, C-6 (-H) | ~118 |

Note: Predicted values are based on computational models and may vary from experimental data. Experimental verification is crucial.

Expertise in Practice: When acquiring NMR spectra, the choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve the polar analyte and for its characteristic solvent peaks that do not interfere with the signals of interest. For quantitative analysis, ensuring complete dissolution and using an internal standard are essential for accuracy.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of its hydroxyl and carboxylic acid moieties.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid & Phenol | A very broad and intense band due to extensive hydrogen bonding. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group. |

| ~1600 & ~1500 | C=C stretch | Aromatic Ring | Two bands of variable intensity typical for aromatic rings.[7] |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid & Phenol | In-plane bending and stretching vibrations. |

| Below 900 | C-H bend | Aromatic Ring | Out-of-plane bending vibrations that can provide information on ring substitution.[7] |

Causality in Interpretation: The broadness of the O-H stretching band is a direct consequence of the extensive intermolecular and intramolecular hydrogen bonding network established by the carboxylic acid and hydroxyl groups. This feature is a hallmark of the solid-state structure of this compound.

Electronic Spectroscopy: Unraveling the Photophysical Behavior

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and its potential as a luminescent material.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic system. The presence of both electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups influences the position and intensity of these bands. The absorption maxima for the parent compound, terephthalic acid, are observed at approximately 190 nm, 241 nm, and 285 nm.[8] The introduction of the hydroxyl groups is expected to cause a bathochromic (red) shift in these absorption bands.

Experimental Protocol: Quantitative UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol).[9] Create a series of dilutions from the stock solution to generate a calibration curve.[10]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorbance spectrum of each standard solution and the unknown sample over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance at λmax versus concentration. Use the linear regression of the calibration curve to determine the concentration of the unknown sample.

The Influence of Solvent: The choice of solvent can significantly impact the UV-Vis spectrum.[11] Polar solvents can interact with the solute through hydrogen bonding, leading to shifts in the absorption maxima.[11] It is crucial to report the solvent used when presenting UV-Vis data.

Fluorescence Spectroscopy

Hydroxyterephthalic acids are known to be fluorescent, and this property is often exploited in the design of fluorescent sensors and MOFs. The fluorescence of this compound arises from the radiative decay of an electron from the lowest vibrational level of the first excited singlet state to the ground state.

Key Parameters:

-

Excitation Spectrum: A plot of fluorescence intensity at a fixed emission wavelength versus the excitation wavelength. The excitation spectrum should ideally mirror the absorption spectrum.

-

Emission Spectrum: A plot of fluorescence intensity versus wavelength at a fixed excitation wavelength.

-

Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[12]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield [12][13][14]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).[15]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]

-

Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions.

-

Calculation: The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[13]

Diagram 1: Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion: A Foundation for Innovation

The spectroscopic properties of this compound provide a detailed molecular portrait, essential for its application in advanced materials and pharmaceutical research. This guide has laid out the foundational principles and practical methodologies for characterizing this versatile molecule using a suite of spectroscopic techniques. By understanding the nuances of its NMR, IR, UV-Vis, and fluorescence spectra, researchers are better equipped to control its synthesis, verify its purity, and ultimately, harness its full potential in their scientific endeavors. The self-validating nature of these interconnected spectroscopic techniques ensures a high degree of confidence in the structural and photophysical characterization, paving the way for the rational design of novel materials and therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A streamlined synthesis for 2,3-dihydroxyterephthalamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 2,3-Dihydroxy-terephthalic acid | CymitQuimica [cymitquimica.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. UV-Vis Spectrum of Terephthalic acid | SIELC Technologies [sielc.com]

- 9. ossila.com [ossila.com]

- 10. baua.de [baua.de]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. jasco-global.com [jasco-global.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. agilent.com [agilent.com]

- 15. rsc.org [rsc.org]

2,3-dihydroxyterephthalic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dihydroxyterephthalic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present available data, and provide a detailed experimental protocol for its determination.

Introduction: The Significance of this compound and its Solubility

This compound (CAS 19829-72-2) is a phenolic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of multiple hydrogen bond donors and acceptors make it a valuable building block for metal-organic frameworks (MOFs) and a potential candidate for various pharmaceutical applications. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological studies. A thorough understanding of its solubility behavior is paramount for its effective application.

Theoretical Framework: Understanding the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several key factors come into play:

-

Polarity: The presence of two carboxylic acid groups and two hydroxyl groups makes this compound a highly polar molecule.[3] These functional groups can engage in strong hydrogen bonding.

-

Hydrogen Bonding: The hydroxyl and carboxylic acid moieties can act as both hydrogen bond donors and acceptors. This extensive hydrogen bonding network contributes to its relatively low solubility in non-polar organic solvents and higher solubility in polar, protic, and aprotic solvents that can disrupt or participate in this network.

-

Molecular Structure: The planar and rigid structure of the benzene ring can facilitate crystal packing, leading to a higher lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.

Generally, polar solvents are more effective at dissolving polar solutes.[4] For phenolic compounds like this compound, solvents capable of hydrogen bonding, such as alcohols, are often good candidates.[5]

Molecular Structure and Interactions

The structure of this compound is key to its solubility characteristics. The following diagram illustrates its molecular structure and potential for hydrogen bonding.

Caption: Molecular structure of this compound.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and the known solubility of similar phenolic acids, a qualitative and predicted solubility profile can be constructed. For comparison, the solubility of its isomer, 2,5-dihydroxyterephthalic acid, has been reported in several solvents.[6]

| Solvent | Solvent Type | Predicted Solubility of this compound | Reported Solubility of 2,5-Dihydroxyterephthalic Acid ( g/100g solvent at 298.15 K) [6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 15.6 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 10.2 |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | High | 5.8 |

| Methanol | Polar Protic | Moderate | 0.45 |

| Ethanol | Polar Protic | Moderate | 0.23 |

| Acetic Acid | Polar Protic | Moderate | 0.34 |

| Acetone | Polar Aprotic | Low to Moderate | Not Reported |

| Ethyl Acetate | Moderately Polar | Low | Not Reported |

| Toluene | Non-polar | Very Low | Not Reported |

| Hexane | Non-polar | Very Low | Not Reported |

Note: The predicted solubility is based on theoretical principles and analogy to similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Determining Solubility

This section provides a robust, step-by-step protocol for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥97%)[7]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute in the supernatant.

-

-

Calculation of Solubility:

-

The solubility is the concentration of this compound in the saturated supernatant, typically expressed in mg/mL or mol/L.

-

Practical Considerations and Troubleshooting

-

Purity of Compound and Solvents: The presence of impurities can significantly affect solubility measurements. Always use high-purity compounds and solvents.

-

Equilibrium Time: It is essential to ensure that the system has reached equilibrium. A time-course study can be performed to determine the optimal equilibration time.

-

Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately controlled temperature throughout the experiment.

-

pH Effects: For protic solvents, the pH of the solution can influence the ionization state of the carboxylic acid and hydroxyl groups, thereby affecting solubility.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is limited in publicly available literature, a strong theoretical understanding of its chemical nature allows for informed predictions. Its high polarity and capacity for hydrogen bonding suggest a preference for polar solvents. For precise applications, the experimental protocol detailed in this guide provides a reliable method for determining its solubility in any solvent of interest. This information is critical for the successful design of synthetic routes, purification strategies, and formulation development involving this promising compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS No.:19829-72-2 - Ruixibiotech [ruixibiotech.com]

- 3. 2,3-Dihydroxy-terephthalic acid | CymitQuimica [cymitquimica.com]

- 4. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 5. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2,3-Dihydroxyterephthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Key MOF Linker

2,3-Dihydroxyterephthalic acid (2,3-dhtp) is a multifunctional aromatic carboxylic acid of significant interest in materials science. Its molecular architecture, featuring two carboxylic acid groups and two adjacent hydroxyl groups, presents a rich array of potential coordination sites and hydrogen-bonding functionalities. This makes it a highly valuable linker molecule for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). MOFs constructed from this linker, such as the flexible copper-based SIMOF-6, have demonstrated unique properties responsive to external stimuli, highlighting the critical role of the linker's geometry and connectivity.[1][2][3]

Despite its importance, the crystal structure of the pure, unbound this compound molecule has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose. First, it provides a robust, field-proven methodological framework for researchers to independently determine this novel crystal structure. Second, it offers a predictive analysis of the likely supramolecular arrangement, grounded in established crystallographic principles and comparison with its well-characterized isomer, 2,5-dihydroxyterephthalic acid. This document is structured not as a rigid protocol, but as a logical, causality-driven guide for the de novo structural elucidation of 2,3-dhtp and similarly important organic molecules.

Part I: From Synthesis to Single Crystal – The Foundational Workflow

The quality of a crystal structure analysis is inextricably linked to the quality of the single crystal itself. The journey begins with the synthesis of high-purity material and culminates in the meticulous process of crystallization.

Synthesis of this compound

A reliable route to 2,3-dhtp is the Kolbe-Schmidt carboxylation of catechol.[4] This reaction involves the ortho-carboxylation of a phenoxide under carbon dioxide pressure.

Protocol Rationale: The Kolbe-Schmidt reaction is a powerful method for introducing carboxylic acid groups onto a phenol ring. Using catechol (1,2-dihydroxybenzene) as the starting material ensures the correct ortho-positioning of the hydroxyl groups relative to each other. The reaction proceeds via the nucleophilic attack of the phenoxide ion on CO2; therefore, anhydrous conditions and the presence of a base (like potassium bicarbonate) to generate the phenoxide in situ are critical for good yield. Acidification in the final step is required to protonate the carboxylate and phenoxide groups, precipitating the desired acid.[4]

Step-by-Step Synthesis Protocol:

-

Drying: Thoroughly dry catechol and potassium bicarbonate under vacuum at 60-80 °C for several hours to remove any residual water.

-

Reaction Setup: In a high-pressure autoclave, combine dry catechol and an excess of dry potassium bicarbonate.

-

Carboxylation: Seal the autoclave, purge with inert gas, and then pressurize with dry carbon dioxide (CO2). Heat the mixture while stirring. The reaction conditions (temperature and pressure) must be carefully optimized but typically involve heating above 150 °C.

-

Workup: After cooling, the solid reaction mass is dissolved in water.

-

Purification: The aqueous solution may be filtered to remove any insoluble impurities.

-

Acidification: Slowly add a strong acid (e.g., concentrated HCl) to the aqueous solution until the pH is highly acidic (pH < 2). This will precipitate the this compound.

-

Isolation: Collect the solid product by filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum. The purity should be checked by NMR and mass spectrometry before proceeding.

Cultivating X-ray Quality Crystals: The Slow Evaporation Method

For aromatic carboxylic acids, the slow evaporation technique is often the most successful for obtaining single crystals of sufficient size and quality for X-ray diffraction.[5] The core principle is to allow solvent molecules to leave a saturated solution at a slow, controlled rate, giving the solute molecules time to self-assemble into a highly ordered crystalline lattice.

Protocol Rationale: Rapid precipitation traps solvent and introduces defects, leading to microcrystalline powder or amorphous solid.[6] Slow evaporation avoids this by maintaining the system near equilibrium. The choice of solvent is the most critical variable. An ideal solvent is one in which the compound is moderately soluble.[5] If the compound is too soluble, it will not crystallize; if it is poorly soluble, a saturated solution cannot be prepared. Using a solvent system (a good solvent mixed with a poorer "anti-solvent") provides finer control over solubility.[7]

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Test the solubility of ~5 mg of purified 2,3-dhtp in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof). Identify a solvent or solvent pair that provides moderate solubility. Hydrogen-bonding solvents are often effective for this class of molecule.[7]

-

Solution Preparation: Dissolve the compound (~15-20 mg) in a minimal amount of the chosen "good" solvent in a clean, small glass vial (an NMR tube or a 1-dram vial is ideal).[6] Gentle warming may be used to aid dissolution. If a co-solvent system is used, add the "anti-solvent" dropwise until the solution becomes faintly turbid, then add a final drop of the "good" solvent to redissolve the precipitate.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with parafilm and pierce it with one or two small holes using a fine needle.[5] This prevents dust from entering while controlling the evaporation rate.

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks. Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they should be harvested promptly.

Part II: The Structure Determination Gauntlet

Once a suitable crystal is obtained, the process of elucidating its atomic arrangement begins. The primary method is Single-Crystal X-ray Diffraction (SCXRD). However, if only microcrystalline powder is produced, structure solution from Powder X-ray Diffraction (PXRD) is a viable and powerful alternative.[8][9]

Caption: Overall workflow for crystal structure determination.

Method A: Single-Crystal X-ray Diffraction (SCXRD)

This is the gold standard for structure determination, providing unambiguous atomic positions and geometric parameters.

Experimental Workflow:

-

Crystal Selection & Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop using cryoprotectant oil.

-

Data Collection: Mount the loop on the diffractometer goniometer. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structure is validated using crystallographic metrics. Key indicators include the R-factors (R1 and wR2), which should be low (ideally < 0.05 for R1), and the Goodness-of-Fit (GooF), which should be close to 1.0.

Method B: Structure Determination from Powder X-ray Diffraction (PXRD)

When single crystals are unattainable, PXRD offers a path to structure solution, as successfully demonstrated for the anhydrous form of 2,5-dihydroxyterephthalic acid.[10]

Experimental Workflow:

-

Sample Preparation: The microcrystalline powder is gently packed into a thin capillary to minimize preferred orientation of the crystallites.[11]

-

Data Collection: High-resolution PXRD data are collected, often using a synchrotron source or a laboratory diffractometer with high-performance optics to achieve the best possible peak separation.[12]

-

Indexing: The first and most challenging step is to determine the unit cell parameters and space group from the peak positions in the powder pattern.

-

Structure Solution: Since the reflection intensities are heavily overlapped, real-space methods are used. A trial structure of the molecule is generated and its position, orientation, and torsion angles are varied within the unit cell to find the best fit to the experimental pattern.

-

Rietveld Refinement: Once a plausible solution is found, the entire crystal structure (including atomic positions, lattice parameters, and peak shape parameters) is refined against the full powder pattern using the Rietveld method.[11]

Part III: Predictive Structural Analysis of this compound

In the absence of an experimental structure, we can predict the most probable supramolecular arrangement of 2,3-dhtp by applying the well-established principles of hydrogen bonding in organic acids. The molecule contains four hydrogen bond donors (-OH) and six acceptors (O=C, -OH), predisposing it to form an extensive and robust hydrogen-bonded network.

Key Hydrogen-Bonding Motifs (Hypotheses)

-

Intramolecular O-H···O=C Hydrogen Bond: The ortho arrangement of a hydroxyl and a carboxylic acid group creates a strong predisposition for a six-membered S(6) intramolecular hydrogen bond. This is a highly stable arrangement commonly seen in analogous structures like salicylic acid and is confirmed to exist in the 2,5-dhtp isomer.[10] This interaction would likely cause the hydroxyl hydrogen and carbonyl oxygen to be oriented towards each other.

-

Intermolecular Carboxylic Acid Dimer: The most ubiquitous supramolecular synthon in carboxylic acid crystal structures is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, forming a robust R22(8) graph set motif.[10]

Predicted Supramolecular Structure: The final crystal packing will be a delicate balance between these competing interactions. It is highly probable that the strong intramolecular S(6) hydrogen bond will form first. This pre-organization will then influence the intermolecular packing. The most likely overall structure will involve molecules forming the intramolecular bond, which then pack into the classic R22(8) carboxylic acid dimers. The second hydroxyl group would then be available to form further intermolecular hydrogen bonds, potentially linking the primary dimers into sheets or chains.

Caption: Predicted dominant hydrogen-bonding motifs for 2,3-dhtp.

Comparative Data from 2,5-Dihydroxyterephthalic Acid

The crystal structure of the anhydrous 2,5-isomer, solved from powder diffraction data, provides an excellent benchmark for what to expect from the 2,3-isomer.[10]

| Parameter | 2,5-Dihydroxyterephthalic Acid (Anhydrous)[10] | This compound (Predicted) |

| Crystal System | Triclinic | Likely low symmetry (Triclinic or Monoclinic) |

| Space Group | P-1 | Likely centrosymmetric (e.g., P-1 or P21/c) |

| Intramolecular H-Bond | Present (O-H···O=C) | Highly Probable |

| Intermolecular H-Bond | Centrosymmetric R22(8) Dimer | Highly Probable |

| Key Feature | H-bonds link dimers into chains along[8] | Packing will depend on interplay of ortho-OH groups |

The key difference will arise from the positioning of the hydroxyl groups. In the 2,5-isomer, the para-arrangement allows for a relatively planar and symmetric packing. In the 2,3-isomer, the adjacent hydroxyl groups may lead to steric hindrance or additional, more complex hydrogen bonding patterns (e.g., between the two hydroxyl groups of adjacent molecules), potentially resulting in a twisted or layered packing arrangement.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a complete and scientifically grounded pathway for its determination. By following the detailed protocols for synthesis, crystallization, and data analysis via SCXRD or PXRD, researchers are well-equipped to solve this novel structure. The predictive analysis, based on fundamental principles of supramolecular chemistry and comparison with known isomers, establishes a clear hypothesis of a structure dominated by robust intramolecular S(6) and intermolecular R22(8) hydrogen-bonding motifs. The determination of this structure will be a valuable contribution to the field, enabling a deeper understanding of its role in constructing functional materials and providing critical data for the computational design of next-generation MOFs and other advanced crystalline solids.

References

- 1. A flexible MOF formed from CuII and 2,3-dihydroxyterephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi-res.com [mdpi-res.com]

- 5. Slow Evaporation Method [people.chem.umass.edu]

- 6. unifr.ch [unifr.ch]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. covalentmetrology.com [covalentmetrology.com]

An In-Depth Technical Guide on the Chemical and Physical Properties of 2,3-Dihydroxyterephthalic Acid

Introduction

2,3-Dihydroxyterephthalic acid (DHTA), a polyfunctional aromatic compound, has emerged as a molecule of significant interest within the scientific community, particularly for researchers, scientists, and professionals in drug development and materials science. Its unique chemical architecture, featuring a benzene ring substituted with two carboxylic acid groups and two adjacent hydroxyl groups, imparts a rich and versatile reactivity. This guide provides a comprehensive exploration of the chemical and physical properties of DHTA, offering field-proven insights into its synthesis, characterization, and applications. The inherent chelating ability and the potential for diverse chemical modifications make this compound a valuable building block in the synthesis of novel compounds and materials.[1][2]

The strategic placement of the hydroxyl and carboxylic acid moieties on the aromatic ring allows for a wide array of chemical transformations, making it an excellent precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Furthermore, its capacity to coordinate with metal ions has positioned it as a key ligand in the burgeoning field of metal-organic frameworks (MOFs), which have shown promise in gas storage, catalysis, and separation technologies.[2]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its application and handling. These properties are summarized in the table below, followed by a detailed discussion.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₆ | [3][4][5] |

| Molecular Weight | 198.13 g/mol | [3][4][5] |

| Appearance | Light yellow solid | [6] |

| Melting Point | 289-290 °C | [7] |

| Solubility | Soluble in water due to hydroxyl groups.[3] Also soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and acetic acid, with solubility increasing with temperature.[8] | [3][8] |

| pKa | Data not explicitly available in the search results, but the presence of two carboxylic acid and two phenolic hydroxyl groups suggests multiple dissociation constants. | |

| LogP | 0.4942 to 1.67 | [5][9] |

| Topological Polar Surface Area (TPSA) | 115.06 Ų | [5][6] |

Structural Elucidation and Rationale for Properties

The chemical structure of this compound is the primary determinant of its physical and chemical behavior. The presence of two carboxylic acid groups, which are electron-withdrawing, and two hydroxyl groups, which are electron-donating, on the same aromatic ring creates a unique electronic environment. This electronic interplay influences the molecule's acidity, reactivity, and intermolecular interactions.

The high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding, facilitated by the four protic functional groups (two carboxyl and two hydroxyl).[7] These extensive hydrogen bonding networks also contribute to its solubility in polar solvents like water and DMSO.[3][8] The LogP value, which is a measure of lipophilicity, is relatively low, indicating a preference for hydrophilic environments, consistent with its solubility in polar solvents.[5][9]

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA of 115.06 Ų suggests that the molecule may have limited passive diffusion across biological membranes, a critical consideration in drug design.[5][6]

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Experimental Protocols and Characterization

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of dihydric alcohols like ethylene glycol or glycerol with concentrated sulfuric acid at elevated temperatures (around 200°C).[3] Another reported method involves the reaction of hydroquinone with potassium hydroxide.[10]

A generalized synthesis protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting dihydric alcohol and concentrated sulfuric acid.

-

Heating: Heat the reaction mixture to 200°C with continuous stirring. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is then precipitated by adding the reaction mixture to ice-cold water.

-

Purification: The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[11] The purity of the final product should be confirmed by analytical techniques.

Rationale for Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a dehydrating agent and a catalyst in the hydrolysis reaction.

-

High Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recrystallization: A standard purification technique for solid organic compounds that relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound are typically confirmed using a suite of spectroscopic techniques.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of DHTA will exhibit characteristic absorption bands. A broad peak corresponding to the O-H stretching of the carboxylic acid and hydroxyl groups is expected around 3500-2500 cm⁻¹. A sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. Aromatic C-H and C=C stretching vibrations will appear in their respective characteristic regions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbons, the carbons bearing the hydroxyl groups, and the other aromatic carbons, providing further confirmation of the molecular structure.

-

-

UV-Vis Spectroscopy: Due to the presence of the aromatic ring with activating hydroxyl groups, this compound is expected to absorb UV and possibly visible light.[12][13] The introduction of hydroxyl groups into the terephthalic acid ligand can extend the absorption range of the molecule.[12]

Applications in Research and Development

Role in Drug Development

The versatile chemical nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals.[1] The presence of multiple reactive sites allows for the construction of complex molecular scaffolds with potential therapeutic applications. Its ability to be modified through reactions like esterification and amidation enables the fine-tuning of physicochemical properties to optimize drug-like characteristics.[1][2]

Building Block for Metal-Organic Frameworks (MOFs)

A significant application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The catechol-like functionality of DHTA (two adjacent hydroxyl groups) provides a strong chelation site for metal ions, leading to the formation of stable and often porous frameworks.[6][14] These MOFs are being investigated for a wide range of applications, including:

-

Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption and storage of gases.[15][16]

-

Catalysis: The metal centers and the organic linkers within MOFs can act as catalytic sites.[2]

-

Sensing: The interaction of guest molecules with the MOF framework can lead to detectable changes in physical properties, enabling their use as sensors.

The use of dihydroxyterephthalic acid derivatives in the synthesis of MOFs like UiO-66 has been shown to introduce desirable properties such as enhanced light absorption and photocatalytic activity.[12][17]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For storage, it is recommended to keep it in an inert atmosphere at 2-8°C.[18]

Conclusion

This compound is a multifunctional aromatic compound with a unique combination of chemical and physical properties. Its versatile reactivity and ability to form stable complexes with metal ions have established it as a crucial building block in both pharmaceutical synthesis and the development of advanced materials like MOFs. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for researchers and scientists seeking to leverage its potential in their respective fields. The continued exploration of this molecule is poised to unlock new opportunities in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-314704) | 19829-72-2 [evitachem.com]

- 3. 2,3-Dihydroxy-terephthalic acid | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H6O6 | CID 88273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Regulation and photocatalytic degradation mechanism of a hydroxyl modified UiO-66 type metal organic framework - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00004D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Next-Generation Metal–Organic Frameworks: Shaping the Future of Steroid Compound Management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stabilizing defects in metal–organic frameworks: pendant Lewis basic sites as capping agents in UiO-66-type MOFs toward highly stable and defective porous materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. 19829-72-2|this compound|BLD Pharm [bldpharm.com]

2,3-dihydroxyterephthalic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyterephthalic acid, a functionalized aromatic dicarboxylic acid, has garnered significant interest within the scientific community. Its unique structural features, characterized by the presence of two carboxylic acid groups and two hydroxyl groups on a benzene ring, make it a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Core Properties

The foundational attributes of this compound are summarized below, providing a crucial reference for its use in experimental design and material synthesis.

| Property | Value | Reference |

| CAS Number | 19829-72-2 | [1][2][3][4] |

| Molecular Formula | C8H6O6 | [1][2][3][4][5] |

| Molecular Weight | 198.13 g/mol | [1][2][4][5] |

| Synonyms | 2,3-Dihydroxybenzene-1,4-dicarboxylic acid | [3] |

| Appearance | Light yellow solid | [1] |

| InChI Key | OHLSHRJUBRUKAN-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

The synthesis of this compound is a critical aspect for its application. While various methods have been reported in scientific literature, a common laboratory-scale synthesis involves the oxidation of a suitable precursor. The purity of the synthesized compound is paramount for its successful application, particularly in the formation of highly ordered structures like Metal-Organic Frameworks (MOFs).

General Synthetic Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below. This process highlights the key stages from starting materials to the final, purified product.

Caption: Generalized workflow for the synthesis and purification of this compound.

Characterization Techniques

The identity and purity of this compound are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C-O).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid (e.g., phosphoric or formic acid) can be employed for analysis.[3]

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable component in several areas of research and development.

Metal-Organic Frameworks (MOFs)

A primary application of this compound is as an organic linker in the synthesis of MOFs. The carboxylic acid groups coordinate with metal ions to form the framework, while the hydroxyl groups can be utilized for post-synthetic modification or to impart specific functionalities to the MOF, such as enhanced gas sorption or catalytic activity.

Drug Development and Medicinal Chemistry

In the context of drug development, the catechol (1,2-dihydroxybenzene) moiety within the structure of this compound is of particular interest. Catechols are known to be present in various biologically active molecules and can chelate metal ions, which is a crucial aspect in the study of certain enzymatic processes and disease states. While direct therapeutic applications of this compound are not widely established, its use as a scaffold or building block in the synthesis of more complex, biologically active molecules is an area of active research.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical compound with significant potential in materials science and as a building block in medicinal chemistry. Its well-defined structure and functional groups allow for a wide range of chemical modifications and applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

A Researcher's Guide to Sourcing and Application of 2,3-Dihydroxyterephthalic Acid

For researchers and drug development professionals embarking on projects involving advanced materials, the procurement of high-quality starting materials is a critical, yet often overlooked, foundational step. This guide provides an in-depth technical overview of 2,3-dihydroxyterephthalic acid (2,3-DHTA), a versatile building block, with a focus on its commercial suppliers, quality considerations, and a detailed protocol for its application in the synthesis of Metal-Organic Frameworks (MOFs).

Introduction to this compound: A Key Building Block

This compound (CAS No. 19829-72-2) is an aromatic dicarboxylic acid characterized by a benzene ring functionalized with two carboxylic acid groups and two hydroxyl groups at the 2 and 3 positions.[1] This specific arrangement of functional groups makes it an excellent ligand for the construction of advanced porous materials, most notably Metal-Organic Frameworks (MOFs). The hydroxyl and carboxyl groups provide multiple coordination sites for metal ions, enabling the formation of robust and functional framework structures.[2] Its derivatives are also explored for their potential in polymers and other advanced materials.[1]

Commercial Suppliers and Quality Considerations

The selection of a reliable commercial supplier for this compound is paramount to ensure the reproducibility and success of research outcomes. The purity of the ligand can significantly impact the crystallinity, porosity, and ultimately the performance of the resulting materials. Researchers should prioritize suppliers who provide comprehensive analytical data, including purity assessment by techniques such as NMR and HPLC.

Below is a comparative table of notable commercial suppliers of this compound for research purposes:

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | ≥97% | Gram scale[3] | Distributed for Ambeed, Inc. |

| ChemScene | ≥97%[4] | Gram scale[4] | Provides detailed analytical data.[4] |

| Alfa Chemistry | ≥95%[5] | Gram scale[5] | Offers various research chemicals.[5] |

| AK Scientific, Inc. | ≥95%[6] | Gram scale[6] | Provides detailed safety information.[6] |

| ChemicalBook | Varies by supplier | Gram to Kilogram scale[1] | A marketplace with multiple suppliers.[1] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the stated purity. Requesting a Certificate of Analysis (CoA) for a specific lot can provide valuable information on the levels of impurities, which could potentially interfere with MOF synthesis or other applications. For instance, residual solvents or inorganic salts can alter the crystallization process.

Workflow for Supplier Qualification and Material Application

A systematic approach from sourcing to application is essential for robust scientific research. The following workflow diagram illustrates the key stages for a researcher working with this compound.

Experimental Protocol: Synthesis of a Copper-Based MOF using this compound

This protocol provides a detailed, step-by-step methodology for the solvothermal synthesis of a copper-based MOF, a common application for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Equipment:

-

This compound (≥97% purity)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Scintillation vials (20 mL) or Teflon-lined autoclave

-

Magnetic stir plate and stir bars

-

Oven

-

Centrifuge

-

Vacuum oven or Schlenk line

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use. This compound is a skin and eye irritant.[6][7]

Step-by-Step Procedure:

-

Ligand and Metal Salt Dissolution:

-

In a 20 mL scintillation vial, dissolve 19.8 mg (0.1 mmol) of this compound in 5 mL of DMF.

-

In a separate vial, dissolve 24.2 mg (0.1 mmol) of copper(II) nitrate trihydrate in 5 mL of DMF.

-

Causality: Separate dissolution ensures that both the organic linker and the metal salt are fully solvated before they are mixed. This promotes a more homogeneous reaction mixture and can lead to more uniform crystal nucleation and growth.

-

-

Mixing and Solvothermal Reaction:

-

Combine the two solutions in a single vial.

-

Add a magnetic stir bar and stir the mixture for 10 minutes at room temperature.

-

Seal the vial tightly and place it in an oven preheated to 90 °C for 24 hours.

-

Causality: The elevated temperature in solvothermal synthesis provides the necessary energy to overcome the activation barrier for the coordination reaction between the metal ions and the organic linker, leading to the formation of the crystalline MOF structure.[8] The extended reaction time allows for the slow growth of well-defined crystals.

-

-

Isolation and Purification:

-

After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

-

Collect the resulting precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, centrifuge and decant the supernatant.

-

Causality: The washing steps are crucial to remove any unreacted starting materials, residual solvent, and potential byproducts trapped within the pores of the MOF.[9] Switching to a more volatile solvent like ethanol facilitates the subsequent activation step.

-

-

Activation:

-

After the final wash, dry the product under vacuum at 120 °C for 12 hours.

-

Causality: Activation is the process of removing the solvent molecules from the pores of the MOF to make the internal surface area accessible for applications such as gas storage or catalysis.[9] The temperature and duration of activation should be carefully chosen to avoid the collapse of the framework structure.

-

Characterization of the Synthesized MOF

To confirm the successful synthesis of the desired MOF, a series of characterization techniques should be employed:

-

Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the material by comparing the experimental pattern to a simulated or previously reported pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers, typically observed by a shift in the C=O stretching frequency.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules during activation.

-